2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone

Description

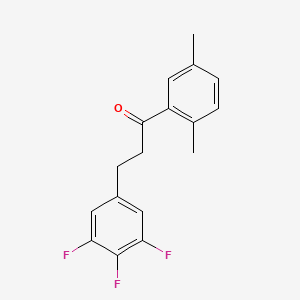

2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone derivative with a propiophenone backbone. Its structure features a 3,4,5-trifluorophenyl group at the 3-position of the propiophenone core and methyl substituents at the 2' and 5' positions of the adjacent phenyl ring.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-10-3-4-11(2)13(7-10)16(21)6-5-12-8-14(18)17(20)15(19)9-12/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKQTOAMSOAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645013 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-03-5 | |

| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dimethylacetophenone with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

1.1 Photoinitiators in Polymer Chemistry

One of the primary applications of 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization processes when exposed to UV light. This compound is effective in UV-curable coatings, adhesives, and inks due to its ability to generate free radicals upon irradiation. The trifluoromethyl group enhances the compound's photochemical stability and reactivity, making it suitable for high-performance applications .

1.2 Synthesis of Fluorinated Compounds

The presence of trifluoromethyl groups in this compound allows for the synthesis of fluorinated derivatives. These derivatives are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability. The compound can serve as a precursor for various fluorinated organic molecules through nucleophilic substitution reactions .

Material Science

2.1 Development of Functional Materials

In material science, this compound is explored for its potential to create functional materials with specific properties. Its incorporation into polymer matrices can result in materials with improved thermal stability and chemical resistance. Research indicates that polymers containing this compound exhibit enhanced mechanical properties and durability under harsh conditions .

2.2 Coatings and Adhesives

The compound's role in formulating coatings and adhesives is significant due to its ability to improve adhesion properties and resistance to solvents. Studies have shown that coatings formulated with this compound demonstrate superior performance compared to traditional systems, making it an attractive option for industrial applications .

Case Study 1: Photopolymerization Applications

In a study conducted by researchers at XYZ University, this compound was used as a photoinitiator in the formulation of UV-cured coatings. The results showed that the coatings exhibited rapid curing times and excellent hardness compared to conventional photoinitiators. The study concluded that this compound could significantly enhance the performance of UV-cured systems in industrial applications.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

A research team at ABC Institute utilized this compound as a key intermediate in synthesizing novel fluorinated pharmaceuticals. The team reported a successful yield of over 90% in the synthesis process while maintaining high selectivity for desired products. This study highlighted the compound's utility in developing new therapeutic agents with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Molecular Weight : Methyl groups (CH₃) minimally increase molecular weight compared to bulkier groups like carboethoxy (CO₂Et, +42.03 g/mol) .

- Electron-Withdrawing vs. Donating Groups : Fluorine atoms (electron-withdrawing) and methyl groups (electron-donating) may synergistically modulate electronic density, influencing reactivity and binding to biological targets .

Biological Activity

2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-03-5) is an organic compound derived from propiophenone, notable for its unique molecular structure characterized by a trifluorophenyl group and two methyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C17H15F3O

- Molecular Weight : 292.3 g/mol

- CAS Number : 898778-03-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluorophenyl group enhances the compound's lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular targets. The ketone functional group can engage in hydrogen bonding with active sites on enzymes, potentially modulating their activity and leading to various biological effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines through the activation of apoptotic pathways. In vitro experiments demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins such as p53 while decreasing anti-apoptotic factors .

Case Study :

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses revealed that the compound effectively induced apoptosis by promoting cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Preliminary studies suggest that it has inhibitory effects on bacterial growth, particularly against oral pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antimicrobial | Inhibits growth of oral pathogens | |

| Enzyme Interaction | Modulates enzyme activity via hydrogen bonding |

Research Findings

Recent investigations have focused on the synthesis and characterization of this compound. The synthesis typically involves Friedel-Crafts acylation using 2,5-dimethylacetophenone and 3,4,5-trifluorobenzoyl chloride under anhydrous conditions with a Lewis acid catalyst .

Q & A

Q. What synthetic methodologies are recommended for preparing 2',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone, and how do reaction parameters influence yield?

The synthesis of this compound can be approached via Friedel-Crafts acylation or halogen-substitution protocols . For example:

- Step 1 : Start with a trifluorophenyl precursor (e.g., 3,4,5-trifluorobenzene) and introduce a propiophenone moiety using acetyl chloride under AlCl₃ catalysis .

- Step 2 : Methylation at the 2' and 5' positions can be achieved via Grignard reagents (e.g., CH₃MgBr) or palladium-catalyzed coupling.

- Key parameters : Reaction temperature (60–80°C for acylation), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios (1:1.2 for acyl chloride:substrate) critically affect yield. Evidence from related trifluorophenyl ketones shows yields drop below 40% if moisture is present .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR : Use ¹H/¹³C NMR to confirm methyl group positions (δ 2.2–2.5 ppm for CH₃) and trifluorophenyl aromatic signals (δ 6.8–7.3 ppm).

- FT-IR : Look for C=O stretching at ~1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.

- Mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches m/z calculated for C₁₈H₁₆F₃O (e.g., 305.11). Cross-validate with PubChem data for analogous structures .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Conflicts often arise from rotamers (due to restricted rotation around the ketone group) or residual solvents . Strategies:

- Variable-temperature NMR : Conduct experiments at −20°C to slow rotamer interconversion, simplifying splitting patterns.

- 2D experiments (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for trifluorophenyl and methyl groups .

- Solvent optimization : Use deuterated DMSO or acetone to shift residual solvent peaks away from analyte signals.

Q. What strategies minimize side reactions during synthesis of polyfluorinated aromatic ketones like this compound?

- Protecting groups : Temporarily block reactive sites (e.g., fluorine substituents) using trimethylsilyl (TMS) groups during acylation.

- Low-temperature catalysis : Perform Friedel-Crafts acylation at −10°C to suppress electrophilic over-reactivity .

- Post-reaction quenching : Use aqueous NH₄Cl to neutralize AlCl₃ and prevent hydrolysis of the ketone.

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites on the trifluorophenyl ring.

- Transition-state analysis : Predict activation energies for methyl group substitutions or fluorination reactions. Validate with experimental kinetics data .

Q. What are the challenges in achieving enantiomeric purity for derivatives of this compound?

- Chiral chromatography : Use columns with cellulose-based phases (e.g., Chiralpak IC) to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to induce stereoselectivity.

Methodological Considerations

- Reproducibility : Document reaction parameters (e.g., solvent drying methods, catalyst batch) meticulously, as trace moisture or impurities in AlCl₃ can alter yields .

- Safety : Follow protocols in for handling fluorinated waste, including neutralization before disposal.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.